MS453 Exhibits 9-Fold Higher Potency Against SETD8 than the Substrate-Competitive Inhibitor UNC0379
MS453 demonstrates significantly greater in vitro potency for SETD8 inhibition compared to the widely used substrate-competitive inhibitor UNC0379. In standardized biochemical assays, MS453 achieves an IC₅₀ of 804 nM, while UNC0379 has a reported IC₅₀ of 7.3 µM [1][2]. This represents a 9.1-fold improvement in potency, which directly translates to a lower concentration required for effective target engagement in biochemical experiments.
| Evidence Dimension | In vitro SETD8 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 804 nM (IC₅₀) |
| Comparator Or Baseline | UNC0379: 7.3 µM (IC₅₀) |
| Quantified Difference | 9.1-fold more potent |
| Conditions | Cell-free enzymatic assay using recombinant SETD8 |
Why This Matters
Higher potency allows for lower compound usage and potentially reduced off-target effects in biochemical assays, making MS453 a more efficient tool for studying SETD8 enzymatic activity.
- [1] Butler KV, Ma A, Yu W, Li F, Tempel W, Babault N, Pittella-Silva F, Shao J, Wang J, Luo M, Vedadi M, Brown PJ, Arrowsmith CH, Jin J. Structure-Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase. J Med Chem. 2016 Nov 10;59(21):9881-9889. doi: 10.1021/acs.jmedchem.6b01244. PMID: 27804297; PMCID: PMC5148670. View Source
- [2] European PMC. Table 2: Structures, enzyme activity and biological effects of SETD8 inhibitors. Nahuoic acid A IC₅₀=6.5 µM; UNC0379 IC₅₀=7.3 µM. From: The emerging role of lysine methyltransferase SETD8 in human diseases. PMC5034662. View Source
